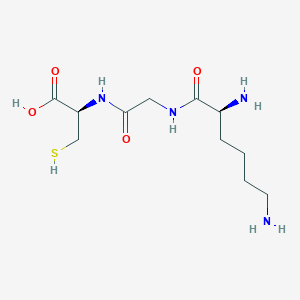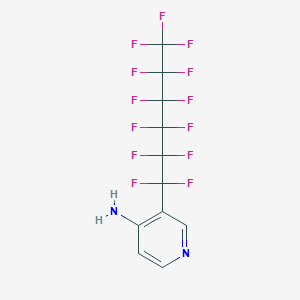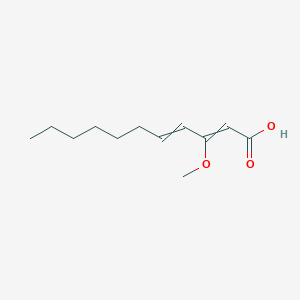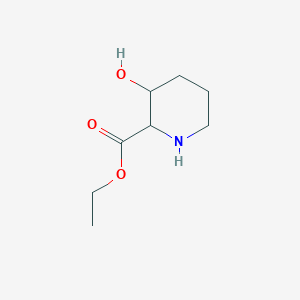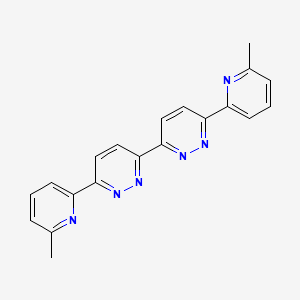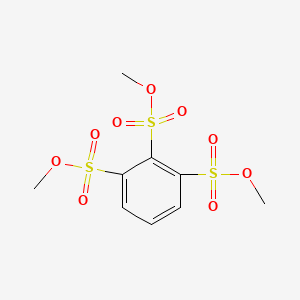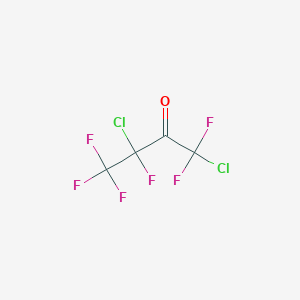
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one: is a chemical compound characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone. This compound is notable for its unique combination of halogens, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the chlorination and fluorination of butanone derivatives under controlled conditions. The reaction may involve the use of chlorine gas and fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1,3-dihydroxy-1,1,3,4,4,4-hexafluorobutan-2-one.
Reduction: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-ol.
Oxidation: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutanoic acid.
Scientific Research Applications
Chemistry: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing both chlorine and fluorine atoms into target molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated ketones on biological systems. It serves as a model compound for investigating the interactions of halogenated molecules with enzymes and other biomolecules.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective transformations.
Comparison with Similar Compounds
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 3,3’-Dichlorobenzidine
Comparison: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability. Compared to other dichlorinated compounds, the fluorinated nature of this compound enhances its electrophilicity and makes it more reactive towards nucleophiles. This property distinguishes it from other similar compounds, which may lack the same level of reactivity and versatility in chemical transformations.
Properties
CAS No. |
143425-67-6 |
|---|---|
Molecular Formula |
C4Cl2F6O |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-2(7,4(10,11)12)1(13)3(6,8)9 |
InChI Key |
JIYFWYIVJRQXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


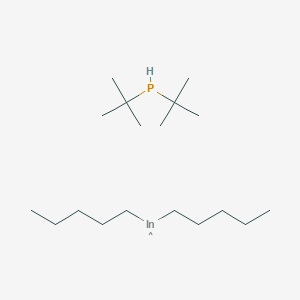
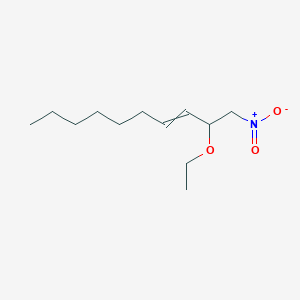
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
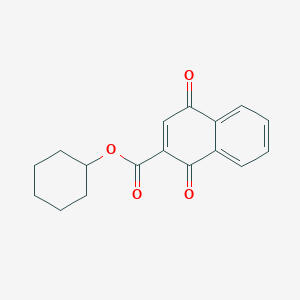

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
